molecular formula C12H11N7O B2423004 2-(1H-pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1207022-55-6

2-(1H-pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B2423004
CAS No.: 1207022-55-6
M. Wt: 269.268
InChI Key: RLCRHJQTVVVQOV-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound that features both tetrazole and pyrazole functional groups. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate aryl nitrile with sodium azide under acidic conditions.

    Formation of the Pyrazole Ring: This involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the tetrazole and pyrazole intermediates through an acetamide linkage. This can be done using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine.

    Substitution: Both the tetrazole and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-imidazol-1-yl)acetamide
  • N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-triazol-1-yl)acetamide

Uniqueness

2-(1H-pyrazol-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both tetrazole and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-pyrazol-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O/c20-12(8-18-7-1-6-14-18)15-10-2-4-11(5-3-10)19-9-13-16-17-19/h1-7,9H,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCRHJQTVVVQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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